Cas no 2225151-72-2 (5,5-Dimethyltetrahydrofuran-3-boronic acid)
5,5-Dimethyltetrahydrofuran-3-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 5,5-Dimethyltetrahydrofuran-3-boronic acid
- (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid
- 2225151-72-2
- 5,5-Dimethyltetrahydrofuran-3-boronic acid
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- Inchi: 1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3
- InChI Key: OGQRBODSULSNRN-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CC(B(O)O)C1
Computed Properties
- Exact Mass: 144.0957744g/mol
- Monoisotopic Mass: 144.0957744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
5,5-Dimethyltetrahydrofuran-3-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908004-25mg |
5,5-Dimethyltetrahydrofuran-3-boronic acid |
2225151-72-2 | 95% | 25mg |
¥4,960.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908004-100mg |
5,5-Dimethyltetrahydrofuran-3-boronic acid |
2225151-72-2 | 95% | 100mg |
¥14,880.00 | 2022-01-12 |
5,5-Dimethyltetrahydrofuran-3-boronic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5,5-Dimethyltetrahydrofuran-3-boronic acid
5,5-Dimethyltetrahydrofuran-3-boronic Acid (CAS 2225151-72-2): A Versatile Boronic Acid Derivative in Modern Chemistry
5,5-Dimethyltetrahydrofuran-3-boronic acid (CAS 2225151-72-2) is an important boronic acid derivative that has gained significant attention in pharmaceutical research and organic synthesis. As a member of the heterocyclic boronic acids family, this compound exhibits unique reactivity patterns that make it valuable for Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in medicinal chemistry.
The molecular structure of 5,5-dimethyltetrahydrofuran-3-boronic acid features a tetrahydrofuran ring with two methyl groups at the 5-position and a boronic acid functional group at the 3-position. This specific arrangement contributes to its stability and reactivity, making it particularly useful in the synthesis of complex molecules. Researchers often utilize this compound as a building block for creating more elaborate structures in drug discovery programs.
Recent trends in green chemistry have highlighted the importance of 5,5-dimethyltetrahydrofuran-3-boronic acid as a reagent that can facilitate more sustainable synthetic routes. Its ability to participate in metal-catalyzed coupling reactions under mild conditions aligns well with the growing demand for environmentally friendly chemical processes. Many pharmaceutical companies are now exploring its potential in the development of biodegradable materials and eco-friendly catalysts.
In the field of medicinal chemistry, this boronic acid derivative has shown promise in the synthesis of various bioactive compounds. Its structural features make it particularly suitable for creating molecules that interact with biological targets, leading to potential applications in drug development for neurological disorders and metabolic diseases. The tetrahydrofuran moiety in its structure is known to improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability and metabolic stability.
The synthesis and applications of 5,5-dimethyltetrahydrofuran-3-boronic acid have become hot topics in recent scientific literature. Many researchers are investigating its use in click chemistry applications and bioconjugation techniques, where its selective reactivity offers advantages over traditional coupling reagents. The compound's stability in aqueous environments makes it particularly attractive for biological labeling and probe development in biochemical studies.
From a commercial perspective, the demand for 5,5-dimethyltetrahydrofuran-3-boronic acid has been steadily increasing due to its versatility in organic synthesis. Chemical suppliers have noted growing interest from both academic institutions and pharmaceutical companies seeking high-quality boronic acid reagents for their research programs. The compound's relatively stable nature under standard storage conditions makes it a practical choice for laboratory use.
Quality control is crucial when working with 5,5-dimethyltetrahydrofuran-3-boronic acid, as impurities can significantly affect its performance in sensitive reactions. Reputable suppliers typically provide comprehensive analytical data, including NMR spectra and HPLC purity reports, to ensure researchers receive material suitable for their specific applications. Proper handling and storage recommendations should always be followed to maintain the compound's integrity.
Future research directions for 5,5-dimethyltetrahydrofuran-3-boronic acid may explore its potential in material science applications, particularly in the development of novel polymeric materials and coordination complexes. Its unique structural features could enable the creation of materials with tailored properties for specific industrial applications. Additionally, its role in asymmetric synthesis continues to be an area of active investigation.
For researchers considering the use of 5,5-dimethyltetrahydrofuran-3-boronic acid in their work, it's important to consult recent literature to understand optimal reaction conditions and potential applications. The compound's growing popularity in organic synthesis has led to numerous published protocols that can serve as valuable references. As with any chemical reagent, proper safety precautions should always be observed during handling and use.
The development of new synthetic methodologies involving 5,5-dimethyltetrahydrofuran-3-boronic acid continues to expand its utility in chemical research. Recent advances in flow chemistry and continuous processing have demonstrated its compatibility with modern synthetic approaches, opening new possibilities for scalable production of complex molecules. These developments align with the pharmaceutical industry's push toward more efficient and sustainable manufacturing processes.
In conclusion, 5,5-dimethyltetrahydrofuran-3-boronic acid (CAS 2225151-72-2) represents a valuable tool in contemporary chemical research. Its unique combination of structural features and reactivity makes it particularly useful for organic synthesis, medicinal chemistry, and material science applications. As research continues to uncover new applications for this versatile compound, its importance in scientific and industrial settings is likely to grow further in the coming years.
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